![molecular formula C13H16O B13678288 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 7508-12-5](/img/structure/B13678288.png)
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoannulenes, which are cyclic compounds containing a benzene ring fused to another ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
作用機序
The mechanism by which 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various pathways .
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
CAS番号 |
7508-12-5 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
2,3-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-13(14)12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
XJBHFHGGRYANDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



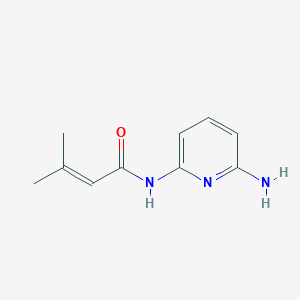

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)

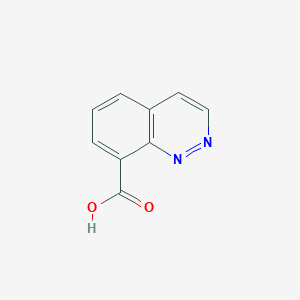
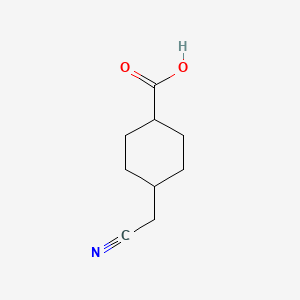
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
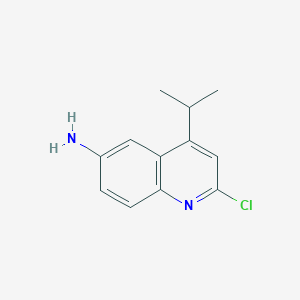
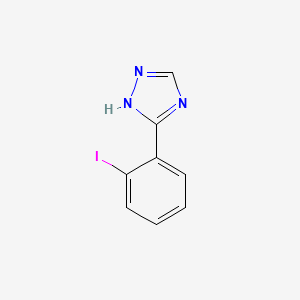



![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
